3-Methyl-dibenzofuran-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-dibenzofuran-1,7-diol is a chemical compound belonging to the class of dibenzofurans, which are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-dibenzofuran-1,7-diol typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives, which involves creating the C–O bond of the furan ring . Another method includes the use of Friedel-Crafts reaction conditions followed by reductive desulfurization .
Industrial Production Methods
Industrial production of dibenzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-dibenzofuran-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dibenzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-dibenzofuran-1,7-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methyl-dibenzofuran-1,7-diol involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound of 3-Methyl-dibenzofuran-1,7-diol, known for its industrial and environmental significance.
3-Hydroxy-dibenzofuran: A hydroxylated derivative with similar biological activities.
3-Methyl-dibenzofuran: A methylated derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxyl groups on the dibenzofuran core, which enhances its reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C13H10O3 |
---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3-methyldibenzofuran-1,7-diol |
InChI |
InChI=1S/C13H10O3/c1-7-4-10(15)13-9-3-2-8(14)6-11(9)16-12(13)5-7/h2-6,14-15H,1H3 |
InChI-Schlüssel |
LMJXHHYWVNLNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C3=C(C=C(C=C3)O)OC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.